4-(4-(Chloromethyl)phenyl)-1-methylpiperidine
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Overview
Description
4-(4-(Chloromethyl)phenyl)-1-methylpiperidine is an organic compound that features a piperidine ring substituted with a chloromethyl group on the phenyl ring and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Chloromethyl)phenyl)-1-methylpiperidine typically involves the reaction of 4-(chloromethyl)benzyl chloride with 1-methylpiperidine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Chloromethyl)phenyl)-1-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted piperidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted piperidines.
Scientific Research Applications
4-(4-(Chloromethyl)phenyl)-1-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(Chloromethyl)phenyl)-1-methylpiperidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)benzyl alcohol
- 4-(Chloromethyl)phenyl isocyanate
- 4-(Chloromethyl)phenyl acetate
Uniqueness
4-(4-(Chloromethyl)phenyl)-1-methylpiperidine is unique due to the presence of both a piperidine ring and a chloromethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
4-[4-(chloromethyl)phenyl]-1-methylpiperidine |
InChI |
InChI=1S/C13H18ClN/c1-15-8-6-13(7-9-15)12-4-2-11(10-14)3-5-12/h2-5,13H,6-10H2,1H3 |
InChI Key |
JMGXOEOJINVOFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
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